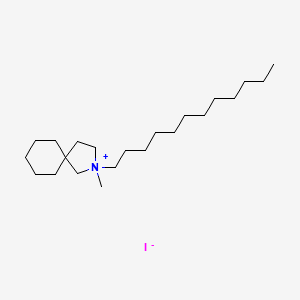
2-Dodecyl-2-methyl-2-azoniaspiro(4.5)decane iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dodecyl-2-methyl-2-azoniaspiro(4.5)decane iodide is a quaternary ammonium compound with the molecular formula C22H44IN. It is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-2-methyl-2-azoniaspiro(4.5)decane iodide typically involves the quaternization of 2-dodecyl-2-methyl-2-azoniaspiro(4.5)decane with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Dodecyl-2-methyl-2-azoniaspiro(4.5)decane iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The iodide ion can be substituted with other anions such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of corresponding halide salts.
Wissenschaftliche Forschungsanwendungen
2-Dodecyl-2-methyl-2-azoniaspiro(4.5)decane iodide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell membrane studies due to its ability to interact with lipid bilayers.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in formulations of detergents and cleaning agents.
Wirkmechanismus
The mechanism of action of 2-Dodecyl-2-methyl-2-azoniaspiro(4.5)decane iodide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Dodecyl-2-methyl-2-azoniaspiro(4.4)decane iodide
- 2-Dodecyl-2-methyl-2-azoniaspiro(4.5)decane chloride
- 2-Dodecyl-2-methyl-2-azoniaspiro(4.5)decane bromide
Uniqueness
2-Dodecyl-2-methyl-2-azoniaspiro(4.5)decane iodide is unique due to its specific structural configuration, which imparts distinct surfactant properties. Its iodide form is particularly effective in antimicrobial applications compared to its chloride and bromide counterparts.
Eigenschaften
CAS-Nummer |
798-02-7 |
|---|---|
Molekularformel |
C22H44IN |
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
2-dodecyl-2-methyl-2-azoniaspiro[4.5]decane;iodide |
InChI |
InChI=1S/C22H44N.HI/c1-3-4-5-6-7-8-9-10-11-15-19-23(2)20-18-22(21-23)16-13-12-14-17-22;/h3-21H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YPMVIYLNABOTPA-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+]1(CCC2(C1)CCCCC2)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















